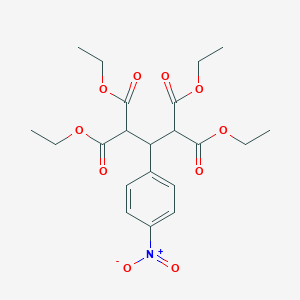
1,2-Dichloro-3-fluoro-4-nitrobenzene
Overview
Description
1,2-Dichloro-3-fluoro-4-nitrobenzene is an organic compound with the molecular formula C6H2Cl2FNO2. This compound is a derivative of benzene, where the hydrogen atoms are substituted by chlorine, fluorine, and nitro groups. It is a pale yellow solid and is used as an intermediate in the synthesis of various agrochemicals and pharmaceuticals .
Scientific Research Applications
1,2-Dichloro-3-fluoro-4-nitrobenzene has several applications in scientific research:
Mechanism of Action
Safety and Hazards
Future Directions
1,2-Dichloro-3-fluoro-4-nitrobenzene is an intermediate in the synthesis of agrochemicals . Studies have been conducted to use it as an organic intermediate for the synthetic preparation of ciprofloxacin . Future research may explore other potential applications of this compound in the synthesis of other organic compounds.
Preparation Methods
1,2-Dichloro-3-fluoro-4-nitrobenzene can be synthesized through several methods:
Nitration of 1,2-dichloro-3-fluorobenzene: This involves the reaction of 1,2-dichloro-3-fluorobenzene with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid at controlled temperatures.
Chlorination of 1-chloro-3-fluoro-4-nitrobenzene: This method involves the chlorination of 1-chloro-3-fluoro-4-nitrobenzene using chlorine gas in the presence of a catalyst.
Chemical Reactions Analysis
1,2-Dichloro-3-fluoro-4-nitrobenzene undergoes various chemical reactions:
Nucleophilic Substitution: The chlorine atoms in the compound are reactive towards nucleophiles.
Amination: The compound can react with ammonia to form 2-chloro-4-nitroaniline, which is a precursor to diazo dyes.
Comparison with Similar Compounds
1,2-Dichloro-3-fluoro-4-nitrobenzene can be compared with other similar compounds such as:
1,2-Dichloro-4-nitrobenzene: This compound lacks the fluorine atom and has different reactivity and applications.
2,4-Dichloro-3-fluoronitrobenzene: This compound has a different substitution pattern, which affects its chemical properties and reactivity.
3,4-Dichloronitrobenzene: This compound lacks the fluorine atom and has different chemical behavior.
This compound is unique due to the presence of both chlorine and fluorine atoms, which impart distinct reactivity and applications in various fields .
Properties
IUPAC Name |
1,2-dichloro-3-fluoro-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2FNO2/c7-3-1-2-4(10(11)12)6(9)5(3)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCZBIHOCLOBQLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![hexahydro-2H-cyclopenta[d]oxazol-2-one](/img/structure/B170151.png)




![6-Chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridine](/img/structure/B170164.png)




![(R)-4-Bromo-2-[[(tert-butoxy)carbonyl]amino]butanoic acid tert-butyl ester](/img/structure/B170175.png)


